3-{[4-(2,3-Dimethylphenyl)piperazinyl]carbonyl}-6-bromo-8-methoxychromen-2-one 3-{[4-(2,3-Dimethylphenyl)piperazinyl]carbonyl}-6-bromo-8-methoxychromen-2-one
Brand Name: Vulcanchem
CAS No.: 868153-39-3
VCID: VC4349869
InChI: InChI=1S/C23H23BrN2O4/c1-14-5-4-6-19(15(14)2)25-7-9-26(10-8-25)22(27)18-12-16-11-17(24)13-20(29-3)21(16)30-23(18)28/h4-6,11-13H,7-10H2,1-3H3
SMILES: CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3=CC4=CC(=CC(=C4OC3=O)OC)Br)C
Molecular Formula: C23H23BrN2O4
Molecular Weight: 471.351

3-{[4-(2,3-Dimethylphenyl)piperazinyl]carbonyl}-6-bromo-8-methoxychromen-2-one

CAS No.: 868153-39-3

Cat. No.: VC4349869

Molecular Formula: C23H23BrN2O4

Molecular Weight: 471.351

* For research use only. Not for human or veterinary use.

3-{[4-(2,3-Dimethylphenyl)piperazinyl]carbonyl}-6-bromo-8-methoxychromen-2-one - 868153-39-3

Specification

CAS No. 868153-39-3
Molecular Formula C23H23BrN2O4
Molecular Weight 471.351
IUPAC Name 6-bromo-3-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-8-methoxychromen-2-one
Standard InChI InChI=1S/C23H23BrN2O4/c1-14-5-4-6-19(15(14)2)25-7-9-26(10-8-25)22(27)18-12-16-11-17(24)13-20(29-3)21(16)30-23(18)28/h4-6,11-13H,7-10H2,1-3H3
Standard InChI Key SJMKIKLFCPNXKN-UHFFFAOYSA-N
SMILES CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3=CC4=CC(=CC(=C4OC3=O)OC)Br)C

Introduction

3-{[4-(2,3-Dimethylphenyl)piperazinyl]carbonyl}-6-bromo-8-methoxychromen-2-one is a complex organic compound belonging to the class of chromen-2-one derivatives. It features a piperazine ring substituted with a 2,3-dimethylphenyl group and a chromen-2-one moiety with bromo and methoxy groups at specific positions. This unique structure makes it a subject of interest in various fields of scientific research, particularly in medicinal chemistry and pharmacology.

Molecular Weight and Formula

  • Molecular Formula: Not explicitly provided in the search results, but it can be inferred as C22_{22}H22_{22}BrN2_{2}O4_{4} based on its structure.

  • Molecular Weight: Approximately 396.29 g/mol.

Spectroscopic Characterization

Spectroscopic methods such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly used to characterize this compound's purity and structure.

Synthesis

The synthesis of 3-{[4-(2,3-Dimethylphenyl)piperazinyl]carbonyl}-6-bromo-8-methoxychromen-2-one typically involves multiple synthetic steps. A common synthetic route includes careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity of the final product.

Biological Activity

Research into the specific molecular targets and pathways affected by this compound is ongoing, indicating its potential utility in drug development. The presence of bromine contributes to its reactivity and potential biological activity.

Scientific Applications

This compound has several scientific applications, particularly in medicinal chemistry and pharmacology. Its unique structure makes it suitable for studying interactions with biological targets, which could lead to the development of new therapeutic agents.

Similar Chromen-2-one Derivatives

Other chromen-2-one derivatives, such as 6-bromo-3-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]chromen-2-one, share similar structural features but differ in the substitution pattern on the piperazine ring and the chromen-2-one moiety. These differences can significantly affect their biological activity and chemical properties.

Piperazine-Containing Compounds

Compounds containing piperazine rings, like 6-bromo-4-{[4-(2,3-dimethylphenyl)-1-piperazinyl]carbonyl}-2-(4-ethylphenyl)quinoline, exhibit diverse pharmacological activities due to their ability to interact with various biological targets .

Data Tables

PropertyValue
Molecular WeightApproximately 396.29 g/mol
Molecular FormulaInferred as C22_{22}H22_{22}BrN2_{2}O4_{4}
Spectroscopic MethodsNMR, Mass Spectrometry

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